molecular formula C9H12BFO3 B14023577 (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid

Cat. No.: B14023577
M. Wt: 198.00 g/mol
InChI Key: YLJDSMKTZYJZQF-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with fluoro, methoxymethyl, and methyl groups. The presence of these substituents can influence the reactivity and properties of the compound, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.

    Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The presence of the fluoro, methoxymethyl, and methyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the fluoro, methoxymethyl, and methyl substituents, making it less sterically hindered and more reactive in certain reactions.

    (4-Fluoro-3-methylphenyl)boronic Acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    (3-Methoxy-2-methylphenyl)boronic Acid: Contains a methoxy group instead of methoxymethyl, influencing its electronic properties and reactivity.

Uniqueness: (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid is unique due to the combination of fluoro, methoxymethyl, and methyl groups on the phenyl ring. These substituents can enhance the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.

Properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

[3-fluoro-2-(methoxymethyl)-6-methylphenyl]boronic acid

InChI

InChI=1S/C9H12BFO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4,12-13H,5H2,1-2H3

InChI Key

YLJDSMKTZYJZQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1COC)F)C)(O)O

Origin of Product

United States

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